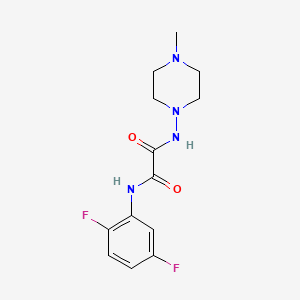
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPOP belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities, including antiviral, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
Antiviral Activity
The indole derivatives, which are structurally related to N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, have been reported to exhibit significant antiviral activities. These compounds can be designed to target various stages of viral replication. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA viruses, suggesting potential application in designing new antiviral drugs .
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties. By modulating key inflammatory pathways, these compounds can be used to treat conditions like arthritis, asthma, and other inflammatory diseases. Research into specific derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could lead to the development of novel anti-inflammatory medications .
Anticancer Potential
The structural framework of indole is present in many pharmacologically active compounds with anticancer properties. Derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could be synthesized and screened for their ability to inhibit cancer cell growth, induce apoptosis, or disrupt cancer cell signaling .
Antimicrobial Efficacy
Indole derivatives have been explored for their antimicrobial efficacy against a range of bacterial and fungal pathogens. The modification of the indole nucleus in N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could enhance its antimicrobial activity, making it a candidate for developing new antibiotics .
Antidiabetic Activity
Research has indicated that certain indole derivatives can play a role in managing diabetes by influencing insulin secretion or glucose metabolism. Investigating the antidiabetic potential of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could contribute to the discovery of new treatments for diabetes .
Antimalarial Applications
The indole nucleus is a common feature in natural compounds with antimalarial activity. Synthetic derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could be tested for their efficacy against malaria parasites, potentially leading to new therapeutic options for this disease .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide to cross the blood-brain barrier could be harnessed to develop drugs that protect neuronal health .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Exploring the role of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide in plant growth and development could open up possibilities for its use in agriculture as a growth regulator or herbicide .
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N4O2/c1-18-4-6-19(7-5-18)17-13(21)12(20)16-11-8-9(14)2-3-10(11)15/h2-3,8H,4-7H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWCYTVHXBEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)
![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)
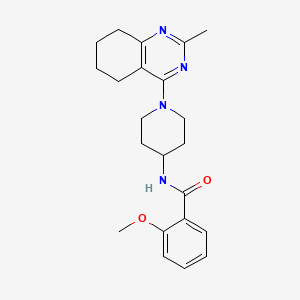

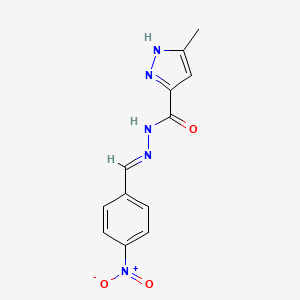
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)
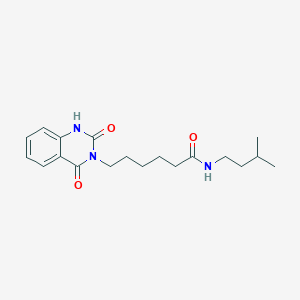
![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)
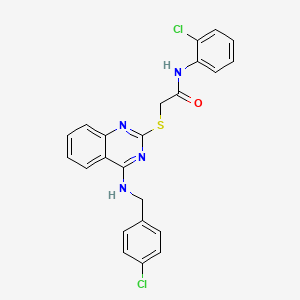
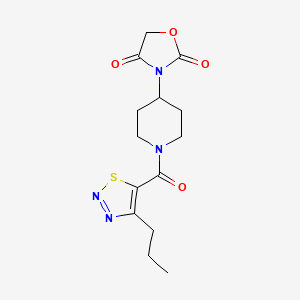

![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)